1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

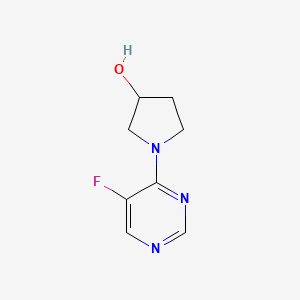

IUPAC Name |

1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c9-7-3-10-5-11-8(7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDHXVCAIPZFHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=NC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Enantiomeric Differentiation of the 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Scaffold

[1]

Executive Summary

The 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol scaffold represents a "privileged structure" in medicinal chemistry.[1] Its value lies in the rigid sp³-rich pyrrolidine core, which positions the hydroxyl (-OH) group in a precise 3D vector. This guide analyzes the critical differences between the (R)- and (S)- enantiomers, demonstrating how a single chiral center dictates binding affinity, metabolic stability, and synthetic complexity in Fragment-Based Drug Discovery (FBDD).

Key Differentiators:

-

(R)-Enantiomer: Typically directs the 3-OH group towards specific H-bond acceptors (e.g., Asp/Glu residues) in the solvent-exposed front of kinase ATP pockets.[1]

-

(S)-Enantiomer: Often acts as the distomer in kinase targets due to steric clashes with the gatekeeper residue or inability to satisfy H-bond networks, though it is the eutomer in certain metabolic targets like DPP-IV.[1]

Structural & Physicochemical Analysis[2][3]

While the (R)- and (S)- enantiomers share identical scalar properties (MW, LogP, pKa) in an achiral environment, their vector properties in a chiral biological environment are distinct.

3D Vector Analysis

The pyrrolidine ring adopts a "pucker" conformation (envelope). The orientation of the C3-hydroxyl group creates a distinct vector relative to the rigid pyrimidine hinge-binder.[1]

| Feature | (R)-Enantiomer | (S)-Enantiomer | Impact on Binding |

| C3-OH Vector | Projects up/out (relative to N1-C4 axis) | Projects down/in | Determines H-bond donor capability to protein residues.[1] |

| Ring Pucker | Prefers C4-exo / C3-endo | Prefers C4-endo / C3-exo | Affects the overall shape complementarity in the binding pocket.[1] |

| Solvation | Distinct hydration shell | Distinct hydration shell | Influences desolvation penalty upon protein binding.[2] |

Pharmacophore Mapping (Graphviz)

The following diagram illustrates the logical relationship between the scaffold's structural features and their biological functions.

Figure 1: Pharmacophore dissection showing how the chiral center dictates target specificity.[1]

Synthetic Methodology

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (

Reaction Protocol ( Coupling)

Reagents:

-

Substrate: 4-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)[1]

-

Nucleophile: (R)-3-Pyrrolidinol (CAS: 2799-21-5) or (S)-3-Pyrrolidinol (CAS: 100243-39-8)[1]

-

Base: Diisopropylethylamine (DIPEA) or

-

Solvent: Isopropanol (IPA) or DMF

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 4-chloro-5-fluoropyrimidine (1.0 eq) and IPA (10 vol).

-

Addition: Add DIPEA (2.5 eq) followed by the specific chiral 3-pyrrolidinol (1.1 eq) at 0°C to control exotherm.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS (Target mass: ~183.1 Da [M+H]+).

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

-

Purification: Recrystallize from EtOAc/Heptane or purify via Flash Chromatography (0-10% MeOH in DCM).

Synthetic Logic Diagram

Figure 2: Synthetic pathway for the enantioselective generation of the target scaffold.

Biological Activity & SAR Implications[3][4][5][6][7][8][9][10][11]

The core difference between the (R)- and (S)- enantiomers is their Structure-Activity Relationship (SAR) profile.

Kinase Inhibition (The "Hinge" Model)

In many kinase inhibitors (e.g., analogues of Larotrectinib or JAK inhibitors), the 5-fluoropyrimidine ring mimics the adenine of ATP, binding to the hinge region.

-

The (R)-Enantiomer Advantage: In specific pockets (e.g., TRK kinase), the (R)-configuration positions the hydroxyl group towards the solvent front, allowing it to form water-mediated H-bonds or interact with polar residues like Asp or Glu.

-

The (S)-Enantiomer Disadvantage: The (S)-configuration often directs the hydroxyl group towards the hydrophobic floor of the ATP pocket (e.g., the Gatekeeper residue), causing a steric clash that reduces potency by 10–100 fold.

Metabolic Stability[3][12]

-

Phase II Metabolism: The exposed -OH group is a handle for glucuronidation.[1] The stereochemistry affects the rate of conjugation by UDP-glucuronosyltransferases (UGTs). Often, one enantiomer is glucuronidated significantly faster, altering the in vivo half-life (

).

Analytical Separation & Quality Control

Ensuring enantiomeric excess (ee%) is critical. Since the enantiomers have identical retention times on achiral columns (C18), chiral stationary phases are required.

Validated Method (Chiral HPLC):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

Separation Logic: The chiral selector interacts differentially with the 3-OH group via H-bonding.[1]

-

Typical Result: (S)-enantiomer elutes first (tR ~ 8 min), (R)-enantiomer elutes second (tR ~ 12 min) on Chiralpak AD-H.

-

References

-

Pfizer Global Research. (2009).[3] Discovery of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent DPP-IV Inhibitor.[1][3][4] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

-

GlaxoSmithKline. (2007).[5] Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides.[1][5] Journal of Medicinal Chemistry.[6][5][7] Link

-

BindingDB. (2020). SAR Data for Pyrrolidine-based Kinase Inhibitors.[1][5] BindingDB Entry BDBM263823.[8] Link

-

Cayman Chemical. (2022). Technical Data Sheet: 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone.[1]Link

Sources

- 1. (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine;Cas No.:1223404-90-7 [cherrypharmatech.com]

- 2. researchgate.net [researchgate.net]

- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. BindingDB BDBM50187649 (S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl)piperidine::CHEMBL381055 [bindingdb.org]

- 8. BindingDB BDBM263823 5-[4-[(3S)- 1-(3- fluoropropyl)- pyrrolidin-3- yl]oxy- phenyl]-6-(3- pyridyl)- 8,9- dihydro- 7H- benzo[7]- annulen-2-ol::US9714221, Example 154 [bindingdb.org]

The 5-Fluoropyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The 5-fluoropyrimidine core is a quintessential example of a privileged scaffold in medicinal chemistry, a chemical framework that has given rise to a multitude of clinically successful therapeutics. First rationally designed and synthesized in the 1950s, this simple heterocyclic motif, characterized by a fluorine atom at the C-5 position of the pyrimidine ring, has become a cornerstone in the treatment of various solid tumors.[1][2] Its enduring legacy stems from a well-understood mechanism of action, a versatile chemical nature amenable to synthetic modification, and a proven track record of therapeutic efficacy. This guide provides a comprehensive technical overview of the 5-fluoropyrimidine scaffold, from its fundamental chemistry and mechanism of action to its clinical applications and future directions, tailored for professionals in drug discovery and development.

The Core Principle: Mechanism of Action as an Antimetabolite

The primary mechanism of action of 5-fluoropyrimidine-based drugs is their function as antimetabolites, specifically as inhibitors of thymidylate synthase (TS).[3][4][5] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] The inhibition of TS leads to a depletion of dTMP, which in turn causes "thymineless death" in rapidly proliferating cells, such as cancer cells.[3]

The journey of a 5-fluoropyrimidine drug from administration to target engagement is a multi-step process. The parent drug, often a prodrug, is metabolized intracellularly to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4][6] FdUMP then forms a stable ternary complex with thymidylate synthase and its cofactor, N5,10-methylenetetrahydrofolate.[7][8] This covalent complex effectively sequesters the enzyme, blocking its catalytic activity and halting dTMP production.[7][8]

Beyond TS inhibition, the metabolites of 5-fluoropyrimidines can exert their cytotoxic effects through other mechanisms. 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[3][4][7] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and apoptosis.[4][7] The relative contribution of these different mechanisms to the overall anticancer activity can vary depending on the specific drug and the mode of administration.[7]

Caption: Intracellular activation and mechanism of action of 5-Fluorouracil (5-FU).

Medicinal Chemistry of 5-Fluoropyrimidines: From Prodrugs to Novel Derivatives

The chemical versatility of the 5-fluoropyrimidine scaffold has been extensively exploited by medicinal chemists to improve the therapeutic index of this class of drugs. A major strategy has been the development of prodrugs that are converted to the active 5-fluorouracil (5-FU) in vivo. This approach aims to enhance oral bioavailability, improve tumor selectivity, and reduce systemic toxicity.

Key Approved 5-Fluoropyrimidine Drugs

| Drug | Structure | Mechanism of Activation | Key Features |

| 5-Fluorouracil (5-FU) | 5-Fluoro-1H,3H-pyrimidine-2,4-dione | Direct intracellular conversion to active metabolites. | The parent drug, typically administered intravenously.[3] |

| Capecitabine | N4-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine | A three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, which is often overexpressed in tumor tissues.[9][10][11] | An orally administered prodrug designed for tumor-selective activation.[9][10] |

| Tegafur | 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | Metabolized to 5-FU, primarily in the liver by cytochrome P450 enzymes.[12][13][14] | An oral prodrug, often co-administered with other agents to modulate its metabolism and enhance efficacy.[14] |

Structure-Activity Relationships (SAR) and Future Directions

While the core 5-fluoropyrimidine scaffold is essential for activity, modifications at other positions of the pyrimidine ring and the sugar moiety (in nucleoside analogs) can significantly impact the drug's properties. For instance, the synthesis of 5'-deoxy-5'-substituted-5-fluorouridine derivatives has been explored to create compounds with improved substrate interactions for activating enzymes.[15]

Recent research has focused on developing novel 5-fluorouracil derivatives with altered pharmacological profiles. This includes the synthesis of 2-butoxy-4-substituted 5-fluoropyrimidines, which have shown promising cytotoxic activity against various cancer cell lines.[16] The overarching goal of these synthetic efforts is to design next-generation 5-fluoropyrimidine-based drugs with enhanced efficacy, improved safety profiles, and the ability to overcome mechanisms of drug resistance.[17]

Pharmacokinetics and the Critical Role of Dihydropyrimidine Dehydrogenase (DPD)

The clinical pharmacology of 5-fluoropyrimidines is heavily influenced by their pharmacokinetic properties, particularly their catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD).[4][6] DPD is the rate-limiting enzyme in the breakdown of 5-FU, converting it to the inactive dihydrofluorouracil.[4][6] Up to 80% of an administered dose of 5-FU can be catabolized by DPD, primarily in the liver.[4]

Genetic variations in the DPD gene can lead to reduced or absent DPD activity, a condition known as DPD deficiency.[14] Patients with DPD deficiency are at a significantly higher risk of severe, and potentially fatal, toxicity from 5-fluoropyrimidine treatment due to increased exposure to the active drug.[18] Therefore, screening for DPD deficiency is becoming an increasingly important aspect of personalized medicine in patients receiving these drugs.

The development of DPD inhibitors that can be co-administered with 5-fluoropyrimidines is another strategy being explored to modulate the pharmacokinetics of these drugs and potentially improve their therapeutic index.[19][20]

Experimental Protocol: Thymidylate Synthase Inhibition Assay

Verifying the mechanism of action of novel 5-fluoropyrimidine derivatives often involves assessing their ability to inhibit thymidylate synthase. The following is a generalized, step-by-step methodology for a spectrophotometric TS inhibition assay.

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against thymidylate synthase.

Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP by TS.

Materials:

-

Recombinant human thymidylate synthase

-

Test compounds (novel 5-fluoropyrimidine derivatives)

-

dUMP (deoxyuridine monophosphate)

-

CH2THF (N5,10-methylenetetrahydrofolate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM DTT)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, dUMP, and CH2THF.

-

Pre-incubation with Inhibitor: Add the test compound dilutions to the appropriate wells. Include a positive control (a known TS inhibitor like FdUMP) and a negative control (vehicle).

-

Enzyme Addition and Initiation of Reaction: Add thymidylate synthase to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the microplate spectrophotometer.

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the test compound.

-

Normalize the reaction rates to the negative control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for a thymidylate synthase (TS) inhibition assay.

Conclusion and Future Perspectives

The 5-fluoropyrimidine scaffold has been a stalwart in cancer chemotherapy for decades, and its importance is unlikely to diminish. The deep understanding of its mechanism of action, coupled with the ongoing efforts in medicinal chemistry to refine its properties, ensures its continued relevance. Future research will likely focus on several key areas:

-

Development of novel derivatives with improved tumor selectivity and the ability to overcome resistance.

-

Exploration of 5-fluoropyrimidine-based combination therapies with targeted agents and immunotherapies.

-

Expansion of the therapeutic applications of 5-fluoropyrimidines beyond oncology, potentially into antiviral or other disease areas.

-

Further integration of pharmacogenomic testing, such as DPD deficiency screening, to personalize treatment and minimize toxicity.

The 5-fluoropyrimidine scaffold serves as a powerful testament to the principles of rational drug design and the enduring value of medicinal chemistry in addressing significant medical needs. For researchers and drug development professionals, it remains a fertile ground for innovation and the development of next-generation therapeutics.

References

-

Fluorouracil - Wikipedia. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

-

Tegafur: Uses & Dosage | MIMS Singapore. [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. [Link]

-

What is the mechanism of Tegafur? - Patsnap Synapse. [Link]

-

What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

-

Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC. [Link]

-

Capecitabine in the management of colorectal cancer - PMC - NIH. [Link]

-

What is Tegafur used for? - Patsnap Synapse. [Link]

-

Mechanism of action of capecitabine and proposed synergistic... - ResearchGate. [Link]

-

XELODA (capecitabine) is a fluoropyrimidine carbamate with antineoplastic activity. - accessdata.fda.gov. [Link]

-

Tegafur - Wikipedia. [Link]

-

5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [Link]

-

DRUG NAME: Fluorouracil - BC Cancer. [Link]

-

Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. [Link]

-

Mechanism of thymidylate synthase inhibition by... - ResearchGate. [Link]

-

PharmGKB summary: fluoropyrimidine pathways - PMC. [Link]

-

UFT: Mechanism of Drug Action | CancerNetwork. [Link]

-

Tegafur Capsules: A New Option to Revolutionize Anti-cancer Treatment. [Link]

-

Thymidylate synthase inhibition and mechanism of action of... - ResearchGate. [Link]

-

Metabolism and mechanism of action of 5-fluorouracil (5-FU) in colon... - ResearchGate. [Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors | ACS Pharmacology & Translational Science. [Link]

-

Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil - CancerNetwork. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]

-

Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC. [Link]

-

5-Fluoropyrimidines | Oncohema Key. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

-

Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed. [Link]

-

Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. [Link]

-

Recent Advances in Oral Fluoropyrimidine Therapies - CancerNetwork. [Link]

-

Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [Link]

-

USFDA-approved drugs with anticancer potential derived from pyrimidine... - ResearchGate. [Link]

-

THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. [Link]

-

Development of 5-Fluorouracil Derivatives as Anticancer Agents - ResearchGate. [Link]

-

Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept | Request PDF - ResearchGate. [Link]

-

The Oral Fluorouracil Prodrugs | CancerNetwork. [Link]

-

5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. [Link]

-

Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]

-

Fluoropyrimidine – Knowledge and References - Taylor & Francis. [Link]

-

Current Development of Anti-Cancer Drug S-1 - PMC - NIH. [Link]

Sources

- 1. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. oncodaily.com [oncodaily.com]

- 10. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 11. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mims.com [mims.com]

- 13. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 14. Tegafur - Wikipedia [en.wikipedia.org]

- 15. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancernetwork.com [cancernetwork.com]

The 5-Fluoropyrimidin-4-yl Group: A Cornerstone in Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Its structural similarity to the adenine base of ATP allows it to serve as an effective "hinge-binder" within the ATP-binding pocket of protein kinases.[2][3] This guide delves into the specific and critical role of a substituted pyrimidine—the 5-fluoropyrimidin-4-yl moiety—in the design of potent and selective kinase inhibitors. We will explore the nuanced contributions of the fluorine atom to binding affinity and selectivity, dissect the structure-activity relationships that govern inhibitor optimization, and provide validated experimental protocols for the synthesis and evaluation of these compounds. This document serves as a technical resource for researchers aiming to leverage this powerful pharmacophore in the development of next-generation targeted therapies.

The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, they have become one of the most important classes of drug targets.[5] The ATP-binding site, a conserved feature across the kinome, presents both an opportunity and a challenge for drug designers seeking to achieve target selectivity.[6][7]

Heterocyclic ring systems that mimic the purine ring of ATP are foundational to the design of competitive kinase inhibitors.[2] Among these, the pyrimidine scaffold has emerged as particularly versatile and effective.[1][8] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the catalytic domain and serves as an anchor point for ATP.[7] This hinge-binding interaction is a primary determinant of inhibitor potency. Fused pyrimidine systems, such as pyridopyrimidines and pyrazolopyrimidines, have been extensively explored to target a range of kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][9]

dot

Caption: Figure 1: Schematic of ATP binding within the kinase active site.

The 5-Fluoro Substituent: More Than Just a Decoration

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a deliberate and strategic choice in medicinal chemistry. This single atom profoundly alters the physicochemical properties of the scaffold, offering several distinct advantages in inhibitor design.

-

Enhanced Hinge Binding: The electron-withdrawing nature of the fluorine atom increases the hydrogen bond donor strength of the N-H group of an attached aniline (a common feature in Type I inhibitors). This results in a more robust and favorable hydrogen bonding interaction with the kinase hinge backbone, directly contributing to higher binding affinity.

-

Modulation of pKa: Fluorine's inductive effect lowers the pKa of nearby nitrogen atoms in the pyrimidine ring. This can be critical for optimizing the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability and target engagement.

-

Metabolic Stability: The C-5 position of the pyrimidine ring can be susceptible to oxidative metabolism. The strong carbon-fluorine bond is highly resistant to cleavage, effectively blocking this metabolic pathway and increasing the inhibitor's half-life.[6]

-

Fine-Tuning Selectivity: The fluorine atom can engage in specific, non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with residues in the ATP binding pocket.[10] These subtle interactions can provide an additional layer of affinity and, crucially, can be exploited to achieve selectivity for a target kinase over closely related off-targets.[11]

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Inhibitors featuring the 5-fluoropyrimidin-4-yl group primarily act as ATP-competitive inhibitors. They occupy the same binding site as ATP, preventing the kinase from carrying out its phosphorylation function. These inhibitors can be broadly classified into two categories based on their binding mode.

Non-Covalent Reversible Inhibition

The majority of inhibitors with this scaffold are non-covalent. Their binding is driven by a combination of hydrogen bonds with the hinge region, van der Waals forces, and hydrophobic interactions within the active site. The affinity is determined by the sum of these reversible interactions, and the inhibitor's potency is typically expressed as its half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Covalent Irreversible Inhibition

In some designs, the 5-fluoropyrimidin-4-yl core serves as a stable anchor to position a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[12][13] For example, in many EGFR inhibitors, an acrylamide moiety is attached to the aniline ring. Once the inhibitor is properly oriented in the active site by the pyrimidine's hinge binding, this acrylamide group is positioned to undergo a Michael addition with a specific cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inactivation of the enzyme.[14] This covalent strategy can lead to prolonged target engagement and enhanced potency.[15]

dot

Caption: Figure 2: Comparison of non-covalent and covalent inhibition mechanisms.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoropyrimidine scaffold has yielded critical insights into the features that govern potency and selectivity. Studies on dianilinopyrimidine derivatives targeting EGFR serve as an excellent example.[16][17]

| Compound ID | Modification (R-group on aniline) | EGFR IC50 (μM) | A549 Cell IC50 (μM) | Reference |

| Gefitinib | (Reference Compound) | ~0.02 | ~0.6 | [17] |

| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | [16] |

| 4a | 4-Methoxy-benzoylamino | >10 | 12.35 | [17] |

| 4c | 3-Fluoro-benzoylamino | 0.15 | 0.56 | [17] |

| 4d | 4-Fluoro-benzoylamino | 0.21 | 1.12 | [17] |

Table 1: Representative SAR data for 5-fluoropyrimidine-based EGFR inhibitors. The data illustrates how modifications to the aniline substituent significantly impact both enzymatic and cellular potency.[16][17]

Key Causality Behind SAR Observations:

-

Acrylamide Moiety: The inclusion of an acrylamide group (as in compound 9u ) is a classic strategy to introduce covalent binding potential, though its potency can vary based on the attached aryl group.

-

Positional Isomerism: As seen in compounds 4c and 4d , the position of a substituent (in this case, fluorine) on the terminal phenyl ring can dramatically alter activity. Compound 4c , with a meta-fluoro group, is significantly more potent than the para-fluoro analog 4d and the methoxy analog 4a .[17] This suggests a specific, favorable interaction for the meta-substituted compound within the active site, while the para position may introduce a steric clash or unfavorable electronic arrangement.

-

Hydrophobic Pocket: The aniline portion of these inhibitors typically occupies a hydrophobic pocket adjacent to the hinge region. The nature and size of the substituents on this ring must be carefully optimized to maximize favorable hydrophobic interactions without causing steric hindrance.

Experimental Protocols: A Self-Validating Workflow

The development of novel inhibitors requires a robust and reproducible experimental cascade. The following protocols represent a standard workflow for synthesizing and evaluating a 5-fluoropyrimidin-4-yl-based kinase inhibitor.

dot

Caption: Figure 3: A standard workflow for inhibitor development.

Protocol 5.1: Synthesis of a Dianilinopyrimidine Scaffold

This protocol is a generalized procedure based on methodologies for synthesizing EGFR inhibitors.[16][17]

-

Objective: To synthesize a 2,4-bis(anilino)-5-fluoropyrimidine core.

-

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIEA) (1.5 eq).

-

Add the first substituted aniline (e.g., 4-aminophenol) (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, and collect the precipitate by filtration. Wash with cold isopropanol and dry under vacuum to yield the intermediate, 2-chloro-4-(anilino)-5-fluoropyrimidine.

-

-

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

-

Suspend the intermediate from Step 1 (1.0 eq) in a mixture of isopropanol and water.

-

Add the second amine (e.g., 3-aminothiophene-2-carboxamide) (1.1 eq) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approx. 90-100°C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

-

Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum.

-

-

Purification & Validation:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the C-F coupling in NMR is a key validation checkpoint.

-

Protocol 5.2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[17]

-

Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., EGFR) by the synthesized compound.

-

Materials: 96-well microtiter plates, purified recombinant kinase, specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, stop solution (e.g., 2N H₂SO₄).

-

Procedure:

-

Coat the wells of a 96-well plate with the kinase substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20).

-

Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Add 25 µL of the purified kinase to each well (except the negative control) and incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 50 µL of ATP solution (at its Km concentration) to all wells. Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by washing the plate three times.

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

-

Stop the color development by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background (negative control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion and Future Outlook

The 5-fluoropyrimidin-4-yl moiety is a powerful and highly adaptable scaffold in modern kinase inhibitor design. Its utility stems from a synergistic combination of properties: its ability to form robust hydrogen bonds with the kinase hinge, the strategic use of the fluorine atom to enhance binding affinity and metabolic stability, and its suitability as an anchor for both reversible and irreversible inhibitors. The extensive SAR knowledge surrounding this core allows medicinal chemists to rationally design inhibitors with improved potency and selectivity.[8][9] As the challenge of overcoming acquired drug resistance and minimizing off-target toxicity continues to drive cancer drug discovery, the intelligent application and evolution of the 5-fluoropyrimidin-4-yl scaffold will undoubtedly remain a central strategy in the development of targeted therapeutics.[18]

References

-

El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

-

Keri, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Singh, M., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893769. [Link]

-

Luo, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2548. [Link]

-

Luo, J., et al. (2019). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1279. [Link]

-

Durr, G. J. (1965). Some 5-Fluoropyrimidines. Journal of Medicinal Chemistry, 8(2), 253-255. [Link]

-

Choi, Y., et al. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 8(1), 1-10. [Link]

-

Ghoshal, K., & Jacob, S. T. (1997). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 53(11), 1569-1575. [Link]

-

Al-Saraireh, Y. M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2073. [Link]

-

Streltsov, V., et al. (2024). The advantages and disadvantages of covalent and non-covalent inhibitors. ResearchGate. [Link]

-

Wang, H., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Diasio, R. B. (1998). Biochemical and clinical pharmacology of 5-fluorouracil. Oncology (Williston Park), 12(8 Suppl 6), 13-18. [Link]

-

Janning, P., et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. [Link]

-

Khan, M. W., & Saadalla, A. M. (2017). Kinase inhibitors in clinical practice: An expanding world. The Journal of Allergy and Clinical Immunology, 139(4), 1145-1147. [Link]

-

Fayed, B. E., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their Apoptotic Activity. Molecules, 27(3), 947. [Link]

-

Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]

-

Whirl-Carrillo, M., et al. (2021). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

de Jesus, M. A., & Zhang, Y. J. (2023). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 32(10), 1835-1854. [Link]

-

Miura, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717-1730. [Link]

-

Segal, E. M., et al. (2011). Drug Interactions With Commonly Prescribed Oral Chemotherapeutic and Targeted Agents. Journal of the National Comprehensive Cancer Network, 9(12), 1423-1433. [Link]

-

Kumar, A., & Kumar, S. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal, 1(1), 1-5. [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

-

Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]

-

Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-680. [Link]

-

Anastassiadis, T., et al. (2013). Inhibitor selectivity profiling. ResearchGate. [Link]

-

Tomasz, A., & Lacks, S. (1966). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 92(2), 412-420. [Link]

-

Johnson, C. N., & Fischer, P. M. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(7), 2265-2291. [Link]

-

Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Colorectal Cancer Reports, 1(1), 22-30. [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

-

Chen, Y. C., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 25(6), 3362. [Link]

-

Aalipour, A., & Varady, J. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 715911. [Link]

-

Lanyon, L. M., et al. (2013). Identification of protein binding partners of ALK-5 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5864-5868. [Link]

-

Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2828. [Link]

-

Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1609. [Link]

-

Wu, P., & Nielsen, T. E. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2296. [Link]

-

Chen, Y. C., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. Molecules, 29(6), 1334. [Link]

-

van den Hurk, S., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

-

Wang, H., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-17. [Link]

-

Arter, J. M., et al. (2022). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 11, e76495. [Link]

-

Hussain, Y., & Khan, H. (2023). Targeted Therapy for Cancers: From Ongoing Clinical Trials to FDA-Approved Drugs. Cancers, 15(17), 4381. [Link]

-

Chemical-Katomics Lab. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Wang, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 30(14), 3211. [Link]

-

Al-Jammal, M. K. K., & Al-Zoubi, M. S. (2021). The Role of Kinase Inhibitors in Cancer Therapies. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. brimr.org [brimr.org]

- 6. biochemjournal.com [biochemjournal.com]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2025-8972 [excli.de]

Hydrogen bond donor and acceptor count for pyrrolidin-3-ol derivatives

An In-Depth Technical Guide to Hydrogen Bond Donor and Acceptor Counts for Pyrrolidin-3-ol Derivatives

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] A critical determinant of a molecule's interaction with biological targets and its physicochemical properties is its capacity for hydrogen bonding. This guide provides a detailed analysis of the hydrogen bond donor and acceptor characteristics of pyrrolidin-3-ol, a foundational member of this chemical class, and its derivatives. We will explore the structural basis for its hydrogen bonding potential, the impact of chemical modifications and environmental factors like pH, and the methodologies used to characterize these pivotal non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced hydrogen bonding capabilities of this versatile scaffold.

The Fundamental Principles of Hydrogen Bonding

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor , Dn) and another nearby electronegative atom (the acceptor , Ac).[3][4] This interaction, represented as Dn–H···Ac, is stronger than van der Waals forces but weaker than covalent or ionic bonds.

-

Hydrogen Bond Donor (HBD): A molecule or functional group containing a hydrogen atom attached to an electronegative atom, typically oxygen (O), nitrogen (N), or fluorine (F).[5] The electronegative atom polarizes the covalent bond, imparting a partial positive charge on the hydrogen, making it available for interaction.

-

Hydrogen Bond Acceptor (HBA): An electronegative atom possessing a lone pair of electrons that can interact with the partially positive hydrogen atom from a donor group.[5][6]

In drug design, the precise arrangement and number of HBDs and HBAs are paramount for molecular recognition at the active site of a protein, influencing binding affinity and specificity. Furthermore, these properties significantly impact crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility and membrane permeability.

Archetype Analysis: The Hydrogen Bonding Profile of Pyrrolidin-3-ol

Pyrrolidin-3-ol provides a clear and instructive model for understanding the hydrogen bonding capabilities of its derivatives. Its structure contains two key functional groups: a secondary amine within the pyrrolidine ring and a hydroxyl group at the 3-position.

-

Hydrogen Bond Donors:

-

The hydrogen atom attached to the ring nitrogen (N-H).

-

The hydrogen atom of the hydroxyl group (O-H).

-

-

Hydrogen Bond Acceptors:

-

The nitrogen atom, which has a lone pair of electrons.

-

The oxygen atom of the hydroxyl group, which has two lone pairs of electrons.

-

Therefore, in a neutral state, pyrrolidin-3-ol has a standard count of 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Caption: HBD and HBA sites on the pyrrolidin-3-ol scaffold.

Impact of Derivatization on Hydrogen Bonding Counts

The true utility of the pyrrolidin-3-ol scaffold lies in its capacity for chemical modification. However, each derivatization must be assessed for its impact on the molecule's hydrogen bonding profile.

-

N-Substitution: Alkylation or acylation of the ring nitrogen is a common strategy. When the N-H hydrogen is replaced (e.g., forming N-methyl-pyrrolidin-3-ol), its ability to act as a hydrogen bond donor is eliminated. The nitrogen atom, now a tertiary amine, retains its role as a hydrogen bond acceptor. This modification reduces the HBD count by one.[1][7]

-

O-Substitution: Similarly, converting the hydroxyl group to an ether (e.g., 3-methoxypyrrolidine) removes the O-H hydrogen, eliminating its donor capacity. The oxygen atom remains a viable hydrogen bond acceptor.

-

Substitution with Other Functional Groups: Introducing new groups onto the carbon framework will add their own HBD/HBA characteristics to the total count. For instance, adding a carboxylic acid would introduce one new HBD (from the -OH) and two new HBA sites (the carbonyl and hydroxyl oxygens).

Data Presentation: HBD/HBA Counts for Pyrrolidin-3-ol Derivatives

| Compound | Structure | HBD Count | HBA Count | Rationale for Change |

| Pyrrolidin-3-ol | 2 | 2 | Baseline scaffold. | |

| N-Methyl-pyrrolidin-3-ol | 1 | 2 | N-H donor is removed by methylation. Nitrogen remains an acceptor. | |

| 3-Methoxypyrrolidine | 1 | 2 | O-H donor is removed by methylation. Oxygen remains an acceptor. | |

| N-Acetyl-pyrrolidin-3-ol | 1 | 3 | N-H donor is removed. A new amide carbonyl oxygen acceptor is added. |

The Critical Influence of pH and Protonation State

For drug development professionals, it is crucial to consider that hydrogen bonding potential is not static; it is highly dependent on the pH of the environment and the pKa of the functional groups.

-

Acidic Conditions (Low pH): The secondary amine in pyrrolidin-3-ol (pKa ~10-11) will be protonated to form a positively charged ammonium cation (-NH₂⁺-). In this state, the nitrogen loses its ability to act as a hydrogen bond acceptor. However, it becomes a stronger hydrogen bond donor, with two available hydrogens.

-

Basic Conditions (High pH): The hydroxyl group (pKa ~16-17) is less likely to be deprotonated under physiological conditions. However, in a sufficiently basic environment or within a specific enzymatic active site, it could be deprotonated to an alkoxide (-O⁻). This would eliminate its HBD function while making it a significantly stronger HBA.

This dynamic interplay is a key consideration for predicting a drug's behavior in different biological compartments, such as the stomach (low pH) versus the intestine or plasma (neutral pH).

Caption: Effect of pH on the H-bonding profile of pyrrolidin-3-ol.

Methodologies for Characterization

The theoretical hydrogen bond donor and acceptor counts must be validated and characterized through robust experimental and computational methods.

Computational Analysis

Modern computational chemistry provides powerful tools for analyzing hydrogen bonding networks. Molecular Dynamics (MD) simulations, for instance, can model the dynamic behavior of a molecule in a solvent or a protein binding pocket, providing statistical insights into the formation, stability, and geometry of hydrogen bonds over time.[8]

Workflow for Computational H-Bond Analysis:

-

System Setup: Build a 3D model of the pyrrolidin-3-ol derivative in a simulated environment (e.g., a water box).

-

Simulation: Run an MD simulation for a sufficient duration (nanoseconds to microseconds) to allow the system to equilibrate and sample various conformations.

-

Trajectory Analysis: Use specialized software (e.g., HBexplore, VMD, HBCalculator) to analyze the simulation trajectory.[9][10] These tools identify hydrogen bonds based on geometric criteria (e.g., Donor-Acceptor distance < 3.5 Å, Donor-H-Acceptor angle > 120°).

-

Data Extraction: Quantify the occupancy and lifetime of specific hydrogen bonds, providing a detailed picture of the molecule's interaction landscape.

Experimental Protocols

A. X-ray Crystallography and Neutron Diffraction

These are the gold-standard techniques for unambiguously determining the three-dimensional structure of molecules in the solid state.[11] By providing precise atomic coordinates, they allow for the direct measurement of interatomic distances and angles, confirming the presence and geometry of hydrogen bonds. Neutron diffraction is particularly powerful as it can accurately locate hydrogen atoms, which is often a limitation in X-ray crystallography.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for studying hydrogen bonding in the solution phase, which is more representative of biological conditions.

-

Chemical Shift Perturbation: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment. Formation of a hydrogen bond typically deshields the proton, causing its resonance to shift downfield (to a higher ppm value).[13]

-

Titration Experiments: By systematically adding a known hydrogen bond acceptor (or donor) to a solution of the pyrrolidin-3-ol derivative, one can observe changes in the proton chemical shifts. The magnitude of this shift can be used to infer the strength of the interaction.

-

Advanced Techniques: 2D NMR experiments, such as ¹H-¹⁵N HMQC, can be used for direct detection of N-H···Ac hydrogen bonds, providing unambiguous evidence of the interaction.[12]

Experimental Protocol: NMR Titration to Probe H-Bonding

-

Sample Preparation: Prepare a stock solution of the pyrrolidin-3-ol derivative at a known concentration (e.g., 5 mM) in a non-polar, aprotic solvent (e.g., CDCl₃ or C₆D₆) to minimize competing interactions with the solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample. Carefully note the chemical shifts of the N-H and O-H protons.

-

Titrant Preparation: Prepare a concentrated stock solution of a known hydrogen bond acceptor (e.g., DMSO-d₆ or pyridine-d₅) in the same deuterated solvent.

-

Titration: Add small, precise aliquots of the titrant to the NMR tube containing the sample.

-

Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

-

Data Analysis: Plot the change in chemical shift (Δδ) of the N-H and O-H protons as a function of the molar equivalents of the added acceptor. A significant downfield shift upon addition of the acceptor is strong evidence of hydrogen bond donation.

-

Self-Validation: The protocol is self-validating as the absence of a significant chemical shift perturbation for a given proton (e.g., the N-H proton of an N-acetylated derivative) confirms its lack of donor capability, while a shift in the O-H proton's signal would still be expected.

Conclusion

The hydrogen bonding capacity of pyrrolidin-3-ol and its derivatives is a multifaceted property that is fundamental to their application in drug discovery. A simple analysis reveals a baseline of two hydrogen bond donors and two acceptors, but this count is readily modulated through chemical substitution at the nitrogen and oxygen centers. Furthermore, the protonation state, dictated by the surrounding pH, dynamically alters this profile. A thorough understanding, supported by both computational prediction and rigorous experimental validation via techniques like NMR spectroscopy and X-ray crystallography, is essential for any scientist aiming to rationally design and optimize drug candidates based on this privileged scaffold.

References

-

Wikipedia. Hydrogen bond. [Link]

-

Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

-

Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?. [Link]

-

University of California, Davis. Hydrogen Bonding: Acceptors and Donors. [Link]

-

Britannica. (2026). Hydrogen bonding. [Link]

-

Oxford Academic. HBexplore—a new tool for identifying and analysing hydrogen bonding patterns in biological macromolecules. [Link]

-

CD ComputaBio. Hydrogen Bond Interaction Analysis Service. [Link]

-

ACS Publications. (2024). HBCalculator: A Tool for Hydrogen Bond Distribution Calculations in Molecular Dynamics Simulations. [Link]

-

Royal Society of Chemistry. (2020). Experimental Methods and Techniques | Understanding Hydrogen Bonds. [Link]

-

SourceForge. (2025). Hydrogen Bond Analysis Tool (HBAT). [Link]

-

National Center for Biotechnology Information. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2021). ProteinTools: a toolkit to analyze protein structures. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Semantic Scholar. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. [Link]

-

ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

-

Chemaxon. Hydrogen Bond Donor Acceptor Plugin. [Link]

-

National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 4. Hydrogen bonding | Definition, Examples, & Facts | Britannica [britannica.com]

- 5. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]

- 6. Definition Examples [www2.chem.wisc.edu]

- 7. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 8. Hydrogen Bond Interaction Analysis Service - CD ComputaBio [computabio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol , a structural motif common in kinase inhibitors and nucleoside analog development.

Executive Summary

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is an amphiphilic heterocyclic compound. Its solubility is governed by the competition between the polar, hydrogen-bonding pyrrolidin-3-ol "tail" and the aromatic, lipophilic 5-fluoropyrimidine "core."

-

Water Solubility: pH-dependent. Moderate to low at neutral pH; significantly enhanced at acidic pH (pH < 4.0) due to protonation of the pyrimidine ring.

-

Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

-

Critical Handling: DMSO is the preferred solvent for stock solutions (10–100 mM). Aqueous dilutions from DMSO stocks require careful step-wise addition to prevent "crashing out" (precipitation).

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the first step to predicting solubility behavior.

| Feature | Chemical Moiety | Impact on Solubility |

| Core Scaffold | 5-Fluoropyrimidine | Lipophilicity & Stacking. The aromatic ring is planar, promoting crystal packing (lowering solubility). The fluorine atom at C5 is electron-withdrawing, reducing the basicity of the ring nitrogens compared to non-fluorinated analogues. |

| Solubilizing Tail | Pyrrolidin-3-ol | Hydrophilicity. The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, significantly improving water solubility compared to a bare pyrrolidine. The chiral center (if resolved) may affect crystal lattice energy. |

| Linkage | N-C4 Bond | Resonance. The pyrrolidine nitrogen lone pair delocalizes into the pyrimidine ring. This makes the exocyclic nitrogen non-basic (planar, amide-like character). Protonation occurs on the ring nitrogen (N1), not the pyrrolidine nitrogen. |

Predicted Physicochemical Parameters[2][3][4]

-

LogP (Octanol/Water): Estimated 0.5 – 1.2 . (The hydrophilic -OH counteracts the lipophilic F-pyrimidine).

-

pKa (Conjugate Acid): Estimated 3.5 – 4.5 . The molecule is a very weak base. It remains neutral at physiological pH (7.4), limiting passive aqueous solubility.

Solubility Landscape

A. Aqueous Solubility (Water/Buffer)

At neutral pH (7.0–7.4), the molecule exists primarily in its uncharged state.

-

Solubility Class: Sparingly Soluble to Slightly Soluble (1–10 mg/mL range estimated).

-

pH Effect: Solubility increases exponentially as pH drops below the pKa (~4.0). In 0.1 N HCl, the molecule forms a cation, likely achieving >50 mg/mL.

-

Buffer Compatibility:

-

PBS (pH 7.4): Risk of precipitation at concentrations >1 mg/mL.

-

Acetate Buffer (pH 4.5): Improved stability.

-

B. Organic Solvents[5][6][7]

-

Dimethyl Sulfoxide (DMSO): Excellent (>100 mg/mL). The standard solvent for preparing stock solutions. The sulfoxide oxygen accepts H-bonds from the pyrrolidine -OH.

-

Ethanol/Methanol: Good (>20 mg/mL). Useful for formulation but volatile.

-

Dichloromethane (DCM): Moderate. Soluble enough for extraction/purification but poor for biological storage.

-

Hexanes/Heptane: Insoluble. The molecule is too polar.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

-

Objective: Create a stable, high-concentration master stock for biological assays.

-

Safety: Wear nitrile gloves and safety glasses. Fluorinated heterocycles can be bioactive.[1][2][3]

-

Weighing: Accurately weigh X mg of the solid compound.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

-

Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to the vial.

-

Tip: Do not fill to the final volume immediately. Add 80% of the target volume first.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Final Volume: Adjust to the final volume with DMSO.

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Protocol B: Kinetic Solubility Assay (Aqueous)

-

Objective: Determine the maximum concentration before precipitation occurs when diluting from DMSO into buffer (mimicking biological assay conditions).

-

Plate Setup: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

-

Spiking: Add 2 µL of the 100 mM DMSO stock (Final conc: 1 mM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Detection: Measure Absorbance at 254 nm or 280 nm using a plate reader.

-

Reference: Compare against a standard curve prepared in 100% DMSO or Ethanol (where solubility is guaranteed).

-

Analysis: If Abs(PBS) < 80% of Abs(Standard), precipitation has occurred.

-

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental requirements.

Implications for Drug Development

Formulation & Bioavailability

-

Oral Absorption: The presence of the fluorine atom increases metabolic stability (blocking C5 oxidation), while the hydroxyl group aids dissolution in the gastric fluid. The molecule likely falls into BCS Class II or IV (Low Solubility/High Permeability or Low/Low) depending on the exact logP.

-

Salt Selection: Since the pKa is low (~4.0), forming a stable salt (e.g., Hydrochloride or Mesylate) is difficult because the salt may disproportionate (hydrolyze) in water, reverting to the free base and precipitating.

-

Recommendation: Use Co-amorphous dispersions or Cyclodextrin complexation (e.g., HP-β-CD) to enhance aqueous solubility for in vivo studies.

-

Analytical Interference

-

UV/Vis: The fluoropyrimidine core absorbs strongly in the UV range (λmax ~250–270 nm). Ensure solvents (like acetone) do not interfere at these wavelengths.

-

NMR: In DMSO-d6, the hydroxyl proton of the pyrrolidine ring will appear as a doublet (coupling to CH) if the sample is dry. If water is present, this peak will broaden or disappear (exchange).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

- Di, L., & Kerns, E. H. (2006).Profiling drug-like properties: solubility and permeability. Current Opinion in Chemical Biology, 10(3), 289-293. (Standard protocols for kinetic solubility).

Sources

Next-Generation 5-Fluoropyrimidines: From Molecular Mechanisms to Clinical Translation

Executive Summary

Since the synthesis of 5-fluorouracil (5-FU) by Heidelberger in 1957, fluoropyrimidines have remained the backbone of systemic chemotherapy for colorectal, gastric, and pancreatic cancers. However, the clinical utility of first-generation agents is compromised by erratic oral bioavailability, short plasma half-life, and extensive catabolism by dihydropyrimidine dehydrogenase (DPD). This technical guide analyzes the pharmacological evolution of this class—from prodrugs (Capecitabine) and modulators (TAS-102) to phosphoramidate derivatives (NUC-3373)—and provides validated protocols for their preclinical evaluation.

Pharmacological Evolution and Mechanistic Divergence

The development of 5-fluoropyrimidine derivatives has been driven by the need to bypass rate-limiting enzymatic steps and reduce catabolic degradation.

The Classical Pathway: 5-Fluorouracil (5-FU)

5-FU is a prodrug requiring intracellular conversion to fluoronucleotides. Its primary mechanism is the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) . FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), blocking the methylation of dUMP to dTMP. This induces "thymineless death."

-

Limitation: >80% of administered 5-FU is rapidly degraded by DPD in the liver, leading to unpredictable pharmacokinetics.

The Prodrug Strategy: Capecitabine

Capecitabine is an oral carbamate fluoropyrimidine designed to generate 5-FU preferentially in tumor tissue.[1] It undergoes a three-step enzymatic cascade, the final step mediated by Thymidine Phosphorylase (TP) , an enzyme often upregulated in solid tumors.

-

Advantage: Higher intratumoral concentrations compared to systemic 5-FU.

The Modulator Strategy: TAS-102 (Trifluridine/Tipiracil)

TAS-102 combines Trifluridine (FTD) , a thymidine analog, with Tipiracil (TPI) , a potent thymidine phosphorylase inhibitor.[2][3]

-

Mechanism: Unlike 5-FU, FTD is incorporated directly into DNA, causing DNA dysfunction.[2][3] TPI prevents the rapid degradation of FTD by inhibiting TP, increasing FTD's bioavailability.[3]

-

Clinical Niche: Effective in 5-FU-refractory metastatic colorectal cancer because its mechanism is largely independent of the folate-TS axis.

The ProTide Strategy: NUC-3373

NUC-3373 is a phosphoramidate transformation of 5-fluoro-2'-deoxyuridine (FdU).

-

Innovation: It enters the cell and releases the active monophosphate metabolite (FdUMP) directly, bypassing the rate-limiting phosphorylation step required by 5-FU.[4] It is also resistant to DPD degradation.[4]

Visualizing the Metabolic Pathways

The following diagram illustrates the differential activation and catabolic pathways of 5-FU, Capecitabine, TAS-102, and NUC-3373.

Caption: Comparative metabolic fates of fluoropyrimidines. Green arrow indicates NUC-3373 bypassing rate-limiting steps; red lines indicate inhibition or degradation.

Clinical Perspectives: Pharmacogenomics and Toxicity[5][6]

The therapeutic index of fluoropyrimidines is heavily influenced by genetic polymorphisms in the DPYD gene, which encodes DPD.[5][6]

DPYD Genotyping and Safety

Approximately 3-5% of the Caucasian population carries partial DPD deficiency, and 0.2% has complete deficiency. Administering standard doses to these patients can result in lethal toxicity (neutropenia, mucositis).

-

Standard of Care: Pre-treatment genotyping for variants DPYD*2A, c.2846A>T, c.1679T>G, and c.1236G>A is now recommended by CPIC and ESMO guidelines.

-

Dose Adjustment:

-

Heterozygous carriers: 50% dose reduction followed by titration.

-

Homozygous variants: Avoid 5-FU/Capecitabine; consider non-fluoropyrimidine alternatives or TAS-102 (which is not metabolized by DPD).

-

Experimental Protocols for Preclinical Evaluation

To validate novel derivatives, researchers must assess both enzymatic inhibition and cellular cytotoxicity.

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the catalytic activity of TS by monitoring the formation of dihydrofolate (DHF) at 340 nm.[7][8]

Reagents:

-

TS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 75 mM 2-mercaptoethanol.

-

Substrates: 100 µM dUMP, 300 µM 5,10-CH₂THF.

-

Enzyme Source: Recombinant human TS or cytosolic lysates from high-TS expressing cell lines (e.g., CCRF-CEM).

Procedure:

-

Preparation: Dilute the test compound (fluoropyrimidine derivative) in DMSO to 100x the desired final concentration.

-

Incubation: In a UV-transparent 96-well plate, add:

-

180 µL TS Assay Buffer.

-

10 µL Enzyme solution.

-

2 µL Test compound.

-

Incubate for 15 minutes at 25°C to allow pre-binding.

-

-

Initiation: Add 10 µL of substrate mixture (dUMP + 5,10-CH₂THF) to start the reaction.

-

Measurement: Immediately monitor absorbance at 340 nm every 20 seconds for 10 minutes using a kinetic microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

A standardized workflow to determine cell viability and resistance profiles.

Procedure:

-

Seeding: Plate tumor cells (e.g., HCT116, HT-29) at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment: Treat cells with serial dilutions of the derivative (0.1 nM – 100 µM) for 72 hours.

-

Control: Include a 5-FU control arm to benchmark potency.

-

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

-

Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Data Processing: Fit data to a 4-parameter logistic equation to extract

.

Quantitative Comparison of Key Agents[10]

| Feature | 5-Fluorouracil (5-FU) | Capecitabine | TAS-102 | NUC-3373 (Acelarin) |

| Administration | IV Infusion | Oral | Oral | IV Infusion |

| Primary Target | TS Inhibition | TS Inhibition | DNA Incorporation | TS Inhibition + DNA Damage |

| Active Metabolite | FdUMP | FdUMP | Trifluridine (FTD) | FdUMP |

| DPD Sensitivity | High (Resistance Mech.) | High | Resistant | Resistant |

| Half-life ( | 10–20 mins | 0.7–1.0 hours | ~2 hours (FTD) | ~9 hours |

| Key Toxicity | Myelosuppression, GI | Hand-Foot Syndrome | Neutropenia | Reduced Hand-Foot Syndrome |

Emerging Frontiers: Polymer Conjugates

Recent research has focused on polymeric fluoropyrimidines to improve stability. CF10 , a polymeric fluoropyrimidine, has shown promise in pancreatic ductal adenocarcinoma (PDAC).[9] Unlike 5-FU, CF10 induces high levels of replication stress and sensitizes cells to ATR and Wee1 inhibitors, suggesting a novel synergistic pathway for future combination therapies.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

-

Ammazzalorso, A., et al. (2016). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase. MDPI Pharmaceuticals. Link

-

Henricks, L. M., et al. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics. Link

-

Emura, T., et al. (2005). Mechanism of action of the novel fluoropyrimidine anticancer drug TAS-102. International Journal of Oncology. Link

-

Gmeiner, W. H. (2021). The polymeric fluoropyrimidine CF10 overcomes limitations of 5-FU in pancreatic ductal adenocarcinoma. Cancer Biology & Therapy. Link

-

Blagden, S. P., et al. (2021). First-in-human study of NUC-3373, a phosphoramidate transformation of 5-fluorouracil, in advanced solid tumors. Nature Communications. Link

Sources

- 1. ijsred.com [ijsred.com]

- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy [smw.ch]

- 6. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The polymeric fluoropyrimidine CF10 overcomes limitations of 5-FU in pancreatic ductal adenocarcinoma cells through increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol from 4-chloro-5-fluoropyrimidine

Application Note: AN-PYR-045

Executive Summary

This application note details the optimized protocol for synthesizing 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol , a privileged scaffold in kinase inhibitor discovery and nucleoside analog development. The method utilizes a Nucleophilic Aromatic Substitution (

Unlike generic protocols, this guide addresses the specific chemoselectivity challenges (amine vs. alcohol nucleophilicity) and regioselectivity (C4 vs. C2/C6 reactivity) inherent to the 5-fluoropyrimidine core. The resulting protocol offers high yields (>90%), retains stereochemical integrity at the pyrrolidine C3 position, and minimizes defluorination side reactions.

Scientific Foundation & Mechanism

The Electrophile: 4-Chloro-5-Fluoropyrimidine